molecular formula C13H18N4 B13347984 (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B13347984
M. Wt: 230.31 g/mol
InChI Key: NFZOLCWUOCHGSE-UHFFFAOYSA-N
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Description

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is an organic compound that features a pyrazole ring substituted with an isobutyl group, a pyridine ring, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.

Uniqueness

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

[1-(2-methylpropyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine

InChI

InChI=1S/C13H18N4/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8,14H2,1-2H3

InChI Key

NFZOLCWUOCHGSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CN

Origin of Product

United States

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